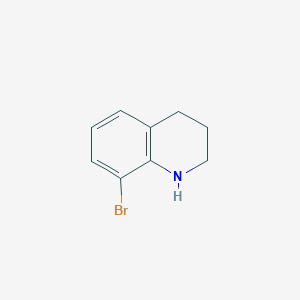
8-Bromo-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 212.09 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, the class of compounds to which this compound belongs, has been studied extensively . A common method involves a reduction-Michael addition sequence .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemistry of tetrahydroquinolines, including this compound, is a topic of ongoing research . For example, one study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 212.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Efficient and Selective Synthesis of Quinoline Derivatives The study by Şahin et al. (2008) demonstrates the use of 8-Bromo-1,2,3,4-tetrahydroquinoline in the bromination reaction of tetrahydroquinoline, leading to the efficient synthesis of various brominated quinoline derivatives. This process facilitates the creation of synthetically valuable compounds through one-pot synthesis and lithiation reactions, showcasing its utility in complex organic syntheses (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Biological Applications
Photoremovable Protecting Group for Physiological Use Zhu et al. (2006) investigated 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for caging biomolecules. This approach allows the temporal and spatial control of physiological functions in live tissue, utilizing two-photon excitation for the controlled release of bioactive molecules (Zhu, Pavlos, Toscano, & Dore, 2006).
Material Science Applications
Electroluminescence and Coordination Chemistry Research by Wu et al. (2000) on the synthesis and electroluminescence of 8-hydroxyquinolato boron compounds demonstrates the application of this compound derivatives in light-emitting materials. These compounds exhibit potential for use in electroluminescent devices due to their favorable photophysical properties (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).
Corrosion Inhibition
Acid Corrosion Inhibitor for Mild Steel A study by Rbaa et al. (2020) outlines the synthesis of 8-hydroxyquinoline derivatives and their evaluation as effective acid corrosion inhibitors for mild steel. This illustrates the compound's applicability in protecting metals from corrosion, highlighting its potential in industrial applications (Rbaa, Ouakki, Galai, Berisha, Lakhrissi, Jama, Warad, & Zarrouk, 2020).
Anticancer Activity
Cytotoxic Studies of Metal Complexes Research by Kotian et al. (2021) explores the cytotoxic potential of 8-hydroxyquinoline derivatives and their metal complexes against breast cancer cell lines. This study underscores the relevance of such compounds in medicinal chemistry for developing anticancer agents (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Safety and Hazards
Zukünftige Richtungen
Research on 8-Bromo-1,2,3,4-tetrahydroquinoline and related compounds is ongoing. For example, one study discusses the development of novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-kappaB inhibitors . Another study discusses the transition-metal-catalyzed directed carbon–carbon bond forming reactions for the C8–H functionalization of quinolines and tetrahydroquinolines .
Wirkmechanismus
Target of Action
8-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives have been found to interact with a variety of targets, including retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as inverse agonists of rorγ, inhibiting its transcriptional activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
The inhibition of rorγ by tetrahydroquinoline derivatives can impact the differentiation of cd4+t cells into th17 cells, and the production of pro-inflammatory cytokines, including il-17 and il-22 . This suggests that this compound may influence similar pathways.
Result of Action
The inhibition of rorγ by tetrahydroquinoline derivatives can lead to a decrease in the production of pro-inflammatory cytokines, which may result in anti-inflammatory effects .
Biochemische Analyse
Molecular Mechanism
It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.
Temporal Effects in Laboratory Settings
It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .
Eigenschaften
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLHAZLSZWPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)


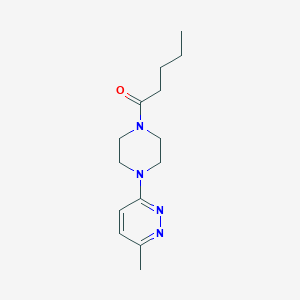
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)
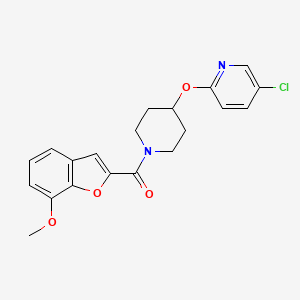
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

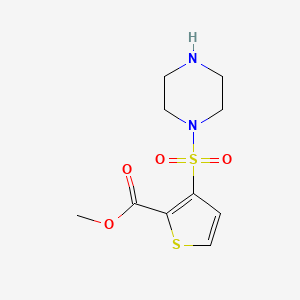

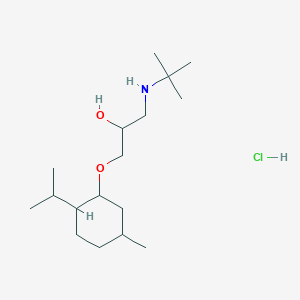
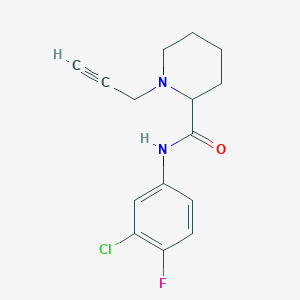
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)